molecular formula C19H41NO2 B14247316 N,N-Bis(2-ethoxyethyl)undecan-1-amine CAS No. 185628-42-6

N,N-Bis(2-ethoxyethyl)undecan-1-amine

Cat. No.: B14247316
CAS No.: 185628-42-6
M. Wt: 315.5 g/mol
InChI Key: JSRWXCGEQOXJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-ethoxyethyl)undecan-1-amine is an organic compound with the molecular formula C19H41NO2 It is a tertiary amine characterized by the presence of two ethoxyethyl groups attached to the nitrogen atom and an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethoxyethyl)undecan-1-amine typically involves the reaction of 1-undecanamine with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, resulting in the formation of the ethoxyethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethoxyethyl)undecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of new amine derivatives.

Scientific Research Applications

N,N-Bis(2-ethoxyethyl)undecan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of amine-related biochemical pathways.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethoxyethyl)undecan-1-amine involves its interaction with molecular targets through its amine group. The ethoxyethyl groups enhance its solubility and reactivity, allowing it to participate in various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylethanolamine: Similar structure but with ethyl groups instead of ethoxyethyl groups.

    N,N-Dimethylundecan-1-amine: Contains methyl groups instead of ethoxyethyl groups.

    N,N-Bis(2-methoxyethyl)undecan-1-amine: Similar structure with methoxyethyl groups.

Uniqueness

N,N-Bis(2-ethoxyethyl)undecan-1-amine is unique due to the presence of ethoxyethyl groups, which impart distinct solubility and reactivity characteristics. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

185628-42-6

Molecular Formula

C19H41NO2

Molecular Weight

315.5 g/mol

IUPAC Name

N,N-bis(2-ethoxyethyl)undecan-1-amine

InChI

InChI=1S/C19H41NO2/c1-4-7-8-9-10-11-12-13-14-15-20(16-18-21-5-2)17-19-22-6-3/h4-19H2,1-3H3

InChI Key

JSRWXCGEQOXJKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN(CCOCC)CCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.